molecular formula C10H9FO B8438430 4-Fluoro-3-isopropenylbenzaldehyde

4-Fluoro-3-isopropenylbenzaldehyde

Cat. No.: B8438430
M. Wt: 164.18 g/mol
InChI Key: IQCMZDDGJRPDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-isopropenylbenzaldehyde (C₁₀H₉FO) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the para position and an isopropenyl group at the meta position relative to the aldehyde functional group.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-fluoro-3-prop-1-en-2-ylbenzaldehyde

InChI

InChI=1S/C10H9FO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-6H,1H2,2H3

InChI Key

IQCMZDDGJRPDGU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-Fluoro-3-isopropenylbenzaldehyde with structurally similar aldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Predicted Log P<sup>a</sup> Key Applications
4-Fluoro-3-isopropenylbenzaldehyde C₁₀H₉FO 164.18 F (4), isopropenyl (3) ~2.5 (estimated) Organic synthesis intermediates, drug candidates
4-Fluoro-3-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 F (4), CF₃ (3) 2.11 (XLOGP3) Agrochemicals, fluorinated polymers
4-Fluoro-3-methylbenzaldehyde C₈H₇FO 152.15 F (4), CH₃ (3) 1.85 (estimated) Pharmaceuticals, dyes
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Br (4) 1.98 (estimated) Alkylating agent, crosslinking

<sup>a</sup> Log P values derived from computational models (e.g., XLOGP3 in ).

Key Observations:

  • Lipophilicity : The isopropenyl group likely increases Log P compared to the methyl analog (C₈H₇FO) due to its larger hydrophobic surface area. However, it remains less lipophilic than the trifluoromethyl derivative (C₈H₄F₄O), where CF₃ strongly enhances hydrophobicity .
  • Reactivity : The isopropenyl group may participate in Diels-Alder or electrophilic addition reactions, unlike the inert CF₃ group or the bromine in 4-(bromomethyl)benzaldehyde, which is prone to nucleophilic substitution .

Electronic and Steric Effects

  • Fluorine Substituent : The electron-withdrawing fluorine at position 4 activates the aldehyde toward nucleophilic attack but deactivates the aromatic ring toward electrophilic substitution. This effect is consistent across all analogs .
  • Isopropenyl vs. The trifluoromethyl group’s strong electron-withdrawing nature further polarizes the aldehyde, increasing electrophilicity .

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